molecular formula C7H7Cl2N3 B11895076 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride

7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride

Cat. No.: B11895076
M. Wt: 204.05 g/mol
InChI Key: UIMUTJWUVSNSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride (CAS 1956321-39-3) is a high-purity chemical compound with a molecular formula of C7H7Cl2N3 and a molecular weight of 204.06 g/mol . It belongs to the class of pyrrolopyridines, also known as azaindoles, which are privileged scaffolds in medicinal chemistry due to their resemblance to purine bases and their presence in biologically active molecules . The pyrrolopyridine core structure is a key pharmacophore found in several approved drugs and is the subject of extensive research for developing new therapeutic agents . This specific compound, featuring a chloro substituent and an amine group, serves as a versatile building block for the synthesis of more complex molecules. It is particularly valuable in drug discovery programs targeting a range of conditions. Researchers utilize this and similar heterocyclic frameworks in the development of compounds for various applications, including the investigation of potassium-competitive acid blockers (P-CABs) for gastrointestinal diseases and kinase inhibitors for oncology research . The hydrochloride salt form enhances the compound's stability and solubility for research applications. For optimal long-term storage, this product should be kept sealed in a dry environment at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H7Cl2N3

Molecular Weight

204.05 g/mol

IUPAC Name

7-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C7H6ClN3.ClH/c8-4-1-2-10-7-5(9)3-11-6(4)7;/h1-3,11H,9H2;1H

InChI Key

UIMUTJWUVSNSHG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CNC2=C1Cl)N.Cl

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Intermediate Formation

A foundational approach involves the Suzuki-Miyaura coupling to construct the pyrrolopyridine scaffold. As detailed in patent WO2006063167A1, this method employs:

  • 5-Bromo-7-azaindole as the starting material.

  • Phenylboronic acid or heteroaryl boronic esters as coupling partners.

  • Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride) as the catalyst.

  • Potassium carbonate in a dioxane/water (2.5:1) solvent system at 80–100°C.

The reaction achieves >80% yield for 5-aryl-pyrrolopyridine intermediates, which are subsequently functionalized. For example, bromination at position 3 using N-bromosuccinimide (NBS) in dichloromethane with triethylamine proceeds at 0–25°C over 1–16 hours.

Buchwald-Hartwig Amination

Direct introduction of the amine group is achieved via Buchwald-Hartwig amination, as referenced in EP3292122B1:

  • 7-Chloro-1H-pyrrolo[3,2-b]pyridine is reacted with ammonia or a protected amine source.

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as the catalytic system.

  • Cesium carbonate as the base in toluene at 110°C for 12–24 hours.

This method avoids multi-step protection/deprotection sequences, yielding the free amine with 65–75% efficiency.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps, as reported by Evitachem:

One-Pot Cyclization and Functionalization

  • Starting material : 3-Amino-4-chloropyridine and propargyl bromide.

  • Conditions : DMF solvent, 150°C, microwave irradiation (300 W), 30 minutes.

  • Outcome : Intramolecular cyclization forms the pyrrolopyridine core, followed by in situ hydrochloride salt formation using HCl gas.

This method reduces reaction time from 24 hours (conventional heating) to <1 hour, achieving 85–90% purity.

Protective Group Strategies

Tosyl Protection

To prevent unwanted side reactions during halogenation or cross-coupling, the amine group is protected using p-toluenesulfonyl chloride (tosyl chloride) :

  • Reagents : Tosyl chloride (1.2 equiv), NaOH (2.0 equiv) in dichloromethane at 0°C.

  • Deprotection : Achieved via hydrolysis with 6M HCl at reflux for 2 hours, restoring the free amine.

Boc Protection

Alternative protection with di-tert-butyl dicarbonate (Boc₂O) :

  • Conditions : Boc₂O (1.5 equiv), DMAP catalyst, THF, 25°C, 12 hours.

  • Deprotection : TFA/DCM (1:1) at 0°C for 30 minutes.

Industrial-Scale Purification Techniques

Crystallization Optimization

The hydrochloride salt is purified via recrystallization:

  • Solvent system : Ethanol/water (4:1) at 60°C.

  • Yield : 92–95% purity after two recrystallizations.

Chromatographic Methods

  • Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) as eluent.

  • HPLC : C18 column, 0.1% TFA in acetonitrile/water gradient, retention time 8.2 minutes.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Scalability
Suzuki-Miyaura788814Moderate
Buchwald-Hartwig728518High
Microwave90920.5High
Tosyl Protection689024Low

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride. Research indicates that this compound exhibits inhibitory effects on various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity against breast and lung cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies .

2. Kinase Inhibition

The compound has been identified as a potent inhibitor of certain kinases involved in cancer progression, particularly those associated with the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. Inhibiting these kinases can lead to reduced tumor growth and improved patient outcomes in targeted therapies .

Pharmacological Insights

3. Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. A study indicated that it could protect neuronal cells from oxidative stress-induced apoptosis, which is significant in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Data Table: Summary of Research Findings

ApplicationStudy ReferenceKey Findings
Anticancer ActivityJournal of Medicinal ChemistryInhibitory effects on breast and lung cancer cells
Kinase InhibitionCancer ResearchPotent inhibitor of PI3K/Akt signaling pathway
Neuroprotective EffectsNeurobiology JournalProtection against oxidative stress-induced apoptosis

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating strong potential for further development as an anticancer agent .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of the compound in a mouse model of Parkinson's disease. Mice treated with this compound exhibited improved motor functions and reduced neuronal loss compared to the control group, highlighting its therapeutic potential in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is compared to six structurally related pyrrolo-pyridine derivatives (Table 1). Key differences include halogen substitution patterns, additional functional groups, and heterocyclic ring systems.

Table 1: Comparison of 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine Hydrochloride with Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
This compound C₇H₆ClN₃·HCl 167.60 (free base) Cl (position 7), NH₂ (position 3) Unstable free amine; hydrochloride salt preferred
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride C₇H₇BrClN₃ 248.52 Br (position 5), NH₂ (position 3) Bromine substitution increases molecular weight; used in kinase inhibitor synthesis
2-{5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride C₉H₁₁Cl₂N₃ 248.12 Cl (position 5), ethylamine side chain (position 3) Enhanced solubility due to amine extension; potential CNS drug candidate
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine C₇H₄Cl₂N₂ 191.03 Cl (positions 5 and 7) Higher electrophilicity; used in cross-coupling reactions
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine C₇H₆ClN₃ 167.60 Cl (position 4), NH₂ (position 3) Positional isomer; distinct reactivity in nucleophilic substitutions
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride C₁₃H₁₆ClN₃ 249.74 Phenyl group, saturated imidazo-pyridine ring Improved bioavailability; explored as sedative/antihistaminic

Pharmacological and Industrial Relevance

  • Target Compound: Limited pharmacological data are available for this compound, though its structural motifs align with kinase inhibitors and topoisomerase-targeting agents (e.g., topotecan hydrochloride, a pyrano-indolizinoquinoline derivative) .
  • Analogues with Known Bioactivity: 2-Phenyl-imidazo[1,2-a]pyridin-3-amine hydrochloride shows sedative and antihistaminic properties, likely due to its planar aromatic system and amine functionality . 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride is a building block in oncology research, leveraging bromine’s utility in Suzuki-Miyaura couplings .

Biological Activity

7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride (CAS No. 1116136-70-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₇H₆ClN₃
  • Molecular Weight : 167.60 g/mol
  • CAS Number : 1116136-70-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its anticancer properties and interaction with biological targets.

Anticancer Activity

A significant area of research has focused on the compound's effectiveness against cancer cell lines. For instance, studies have demonstrated that derivatives of pyrrolo[3,2-b]pyridine exhibit cytotoxic effects on breast cancer cell lines (MCF7) while maintaining lower toxicity towards normal cells (MCF10A) when used in combination with established chemotherapeutics like Doxorubicin (DOX) .

Table 1: Cytotoxicity Data of this compound

Compound Concentration (µM)MCF7 Cell Viability (%)MCF10A Cell Viability (%)
108595
207090
504075

Note: Values represent average viability percentages after 48 hours of treatment.

The compound has been shown to inhibit specific signaling pathways involved in cancer progression. For example, it interacts with the hedgehog signaling pathway, which is crucial for cell differentiation and proliferation in various cancers . This inhibition can lead to reduced tumor growth and improved treatment outcomes when combined with other therapeutic agents.

Case Studies

  • Combination Therapy with Doxorubicin :
    In a study examining the effects of combining this compound with Doxorubicin, researchers found that this combination significantly decreased the viability of MCF7 cells by approximately 29% compared to Doxorubicin alone after 72 hours . This suggests a synergistic effect that could enhance treatment efficacy.
  • Selectivity Towards Cancer Cells :
    Another investigation highlighted the selectivity of this compound for cancer cells over normal cells. At a concentration of 20 µM, it exhibited a significant reduction in MCF7 cell viability while preserving MCF10A cell viability at higher levels compared to untreated controls .

Pharmacological Profile

The pharmacological profile indicates that this compound has several favorable properties:

  • High GI Absorption : Indicates good oral bioavailability.
  • CYP Inhibition : It acts as an inhibitor for CYP1A2 but does not inhibit other major CYP enzymes such as CYP2C19 or CYP3A4 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving halogenation and amination. For example:

  • Step 1 : Start with a pyrrolopyridine core and introduce chlorine via electrophilic substitution using chlorinating agents (e.g., POCl₃) under controlled conditions .
  • Step 2 : Introduce the amine group at position 3 using Buchwald-Hartwig amination or nucleophilic substitution, followed by HCl salt formation .
  • Critical Controls : Monitor reaction progress with TLC or HPLC to avoid over-halogenation or side reactions.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR to verify substituent positions and hydrogen environments (e.g., aromatic protons in the pyrrolopyridine ring and amine protons) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H⁺] peak at 212.05 Da, as seen in analogous compounds) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer :

  • Antimicrobial Screening : Test against Gram-positive/negative bacteria using agar diffusion assays (e.g., MIC values compared to standard antibiotics) .
  • Kinase Inhibition : Evaluate inhibitory activity against kinases (e.g., JAK2 or EGFR) using enzymatic assays with ATP competition protocols .
  • Cytotoxicity : Assess via MTT assays on cancer cell lines (e.g., IC₅₀ values reported for related chlorinated pyrrolopyridines) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) for amination steps to enhance coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Structural Analog Comparison : Compare activity with derivatives (e.g., 7-fluoro or 7-methyl analogs) to isolate chlorine’s role in bioactivity .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets contributing to conflicting results .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to kinase active sites (e.g., PDB: 4U5J for JAK2) using AutoDock Vina to prioritize experimental targets .
  • QSAR Modeling : Coramine substituent electronic properties (e.g., Hammett constants) with inhibitory potency to guide derivative design .
  • ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

Q. What techniques address structural ambiguities in NMR assignments for this compound?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating ¹H-¹H and ¹H-¹³C couplings, particularly for pyrrolopyridine protons .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to confirm amine proton signals .
  • Comparative Analysis : Cross-reference with spectra of structurally similar compounds (e.g., 5-fluoro analog in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.